1,4-Bis(3-methylbenzyl) piperazine

Description

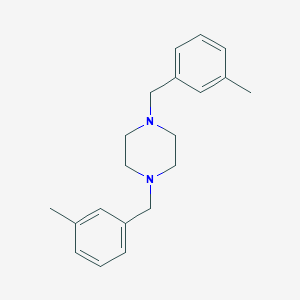

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANALMXREFYDTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625406-13-5 | |

| Record name | 1,4-Bis(3-methylbenzyl) piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625406135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(3-METHYLBENZYL) PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FAC8M3V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Piperazine Derivatives Within Organic and Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in the realms of organic and medicinal chemistry. rdd.edu.iq Its unique structural and physicochemical properties make it a versatile building block in the design of new therapeutic agents. The two nitrogen atoms provide sites for substitution, allowing for the creation of a vast library of derivatives with diverse biological activities. rdd.edu.iq

Piperazine-containing compounds have demonstrated a wide array of pharmacological effects, including but not limited to, antihistaminic, antipsychotic, anti-inflammatory, and anti-cancer properties. drugbank.commolcan.com The presence of the piperazine moiety can significantly influence a molecule's solubility, bioavailability, and pharmacokinetic profile, often enhancing its drug-like properties. drugbank.com The ability to readily modify the piperazine core allows medicinal chemists to fine-tune the biological activity and selectivity of a compound, making it a highly attractive component in drug discovery and development. researchgate.net

Significance of N,n Disubstituted Piperazine Scaffolds in Molecular Design

The N,N'-disubstituted piperazine (B1678402) scaffold is a common feature in many clinically used drugs. For instance, the substitution of two different benzyl (B1604629) groups on the piperazine ring is a strategy employed to create compounds with specific receptor binding affinities. Research into N,N'-dibenzylpiperazine derivatives has shown that these compounds can exhibit a range of behavioral and pharmacological effects, highlighting the importance of the substitution pattern on the piperazine core. nih.govnih.gov The study of such scaffolds is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired therapeutic properties.

Research Trajectory and Academic Focus on 1,4 Bis 3 Methylbenzyl Piperazine

Established Synthetic Pathways to Symmetrically Substituted Piperazines

The formation of symmetrically substituted piperazines involves the introduction of identical substituents onto both nitrogen atoms of the piperazine core. The two most prominent methods to achieve this are nucleophilic substitution reactions and reductive amination approaches.

Nucleophilic substitution is a fundamental and direct method for the N-functionalization of piperazine. In this approach, piperazine acts as a dinucleophilic species, reacting with two equivalents of an electrophile, typically an alkyl halide. researchgate.netmdpi.com The reaction proceeds through a stepwise mechanism where the lone pair of electrons on a piperazine nitrogen attacks the electrophilic carbon, displacing a leaving group and forming a new carbon-nitrogen bond. This is followed by a second analogous substitution on the remaining nitrogen atom.

The efficiency of this bis-alkylation is influenced by several factors, including the reactivity of the electrophile and the reaction conditions. To drive the reaction towards the desired disubstituted product and minimize the formation of the mono-substituted intermediate, an excess of the alkylating agent may be used. The presence of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the acid generated during the reaction, thereby preventing the protonation and deactivation of the piperazine nitrogens. researchgate.net The choice of solvent and temperature also plays a critical role in optimizing the reaction rate and yield.

A general representation of this process is the reaction of piperazine with an alkyl halide (R-X): Piperazine + 2 R-X → 1,4-di-R-piperazine + 2 HX

Reductive amination provides a versatile and often milder alternative for the synthesis of N,N'-disubstituted piperazines. mdpi.comthieme-connect.com This one-pot reaction involves the initial condensation of piperazine with two equivalents of an aldehyde or ketone to form a bis-iminium ion intermediate. This intermediate is then reduced in situ to the final N,N'-disubstituted piperazine. thieme-connect.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity and tolerance of various functional groups. thieme-connect.comgoogle.com Catalytic hydrogenation using hydrogen gas (H₂) is another effective, albeit sometimes more challenging, method, particularly with secondary amines where over-reduction of the carbonyl group can be a competing reaction. thieme-connect.com Continuous-flow hydrogenation has emerged as a safer and more scalable alternative for this transformation. thieme-connect.com

The general scheme for reductive amination with an aldehyde (R-CHO) is as follows: Piperazine + 2 R-CHO + Reducing Agent → 1,4-di-R-piperazine

Targeted Synthesis Strategies for this compound

The synthesis of this compound involves the specific attachment of two 3-methylbenzyl groups to the piperazine ring. This can be achieved through the aforementioned general methods, with a focus on optimizing conditions for this particular transformation.

The direct bis-alkylation of piperazine with 3-methylbenzyl halides (e.g., chloride or bromide) is a straightforward approach. To maximize the yield of the desired this compound, several reaction parameters are typically optimized.

| Parameter | Condition | Rationale |

| Reactants | Piperazine, 3-Methylbenzyl Halide | Formation of the target C-N bonds. |

| Stoichiometry | Excess of 3-Methylbenzyl Halide | To promote disubstitution and minimize mono-substituted byproducts. |

| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | To dissolve reactants and facilitate the substitution reaction. |

| Base | Non-nucleophilic base (e.g., K₂CO₃, DIPEA) | To neutralize the generated acid and maintain piperazine's nucleophilicity. |

| Temperature | Elevated | To increase the reaction rate. |

The reaction generally involves stirring piperazine with at least two equivalents of the 3-methylbenzyl halide and a base in a suitable solvent at an elevated temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

For the synthesis of this compound from unsubstituted piperazine, there are no new stereocenters created on the piperazine ring, so stereochemical control is not a primary concern. However, if the synthesis were to start from a chiral substituted piperazine, maintaining the stereochemical integrity of the pre-existing stereocenters would be crucial. In such cases, reaction conditions would need to be carefully selected to prevent racemization. For syntheses that do involve the creation of new stereocenters, for example at the 2- and/or 6-positions of the piperazine ring, diastereoselective or enantioselective methods would be necessary. organic-chemistry.org

Isolation and Purification Techniques for N,N'-Dibenzylpiperazines

After the synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, mono-substituted piperazine, and salts. A systematic workup and purification procedure is therefore essential to obtain pure this compound.

The initial workup often involves filtering off any solid base, followed by an aqueous workup to remove water-soluble impurities. The product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The organic layer is washed, dried, and the solvent is removed under reduced pressure.

Final purification is commonly achieved by one of the following methods:

| Technique | Principle | Application |

| Crystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Effective for solid products that have good crystallization properties. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. | A versatile method for separating compounds with different polarities. nih.gov |

The purity of the final this compound is confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Considerations

The two principal strategies for the synthesis of symmetrically disubstituted piperazines like this compound are direct N-alkylation and reductive amination. Each method involves different reagents, conditions, and outcomes, which merit a detailed comparison.

Direct N-Alkylation

This is a classical and straightforward approach for forming C-N bonds. The synthesis of this compound via this route involves the reaction of piperazine with two equivalents of a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide). A base is typically required to neutralize the hydrogen halide formed during the reaction.

The reaction can be summarized as: Piperazine + 2 x 3-Methylbenzyl halide → this compound + 2 x Hydrogen halide

A significant challenge in this method is controlling the degree of alkylation. The reaction proceeds stepwise, forming the mono-substituted derivative, 1-(3-methylbenzyl)piperazine, as an intermediate. orgsyn.org Over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts, while incomplete reaction results in a mixture of mono- and di-substituted products, complicating the purification process. researchgate.net To drive the reaction towards the desired disubstituted product, an excess of the alkylating agent and carefully controlled reaction conditions are often necessary.

Reductive Amination

Reductive amination offers an alternative pathway that often provides higher yields and cleaner products for secondary and tertiary amines. This method involves the reaction of piperazine with two equivalents of 3-methylbenzaldehyde (B113406) to form a bis-iminium intermediate, which is then reduced in situ to the final product without being isolated.

The reaction can be summarized as: Piperazine + 2 x 3-Methylbenzaldehyde + Reducing Agent → this compound

A variety of reducing agents can be employed, such as sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaCNBH₃), or catalytic hydrogenation. google.comnih.gov The choice of reducing agent is critical; mild and selective agents like NaBH(OAc)₃ are often preferred as they are effective under weakly acidic conditions and are less toxic than reagents like NaCNBH₃. nih.gov This one-pot procedure can be highly efficient, minimizing the handling of intermediates. nih.gov

Comparative Table of Synthetic Methodologies

To visualize the differences between these two primary methods, the following table summarizes their key characteristics.

| Feature | Direct N-Alkylation | Reductive Amination |

| Starting Materials | Piperazine, 3-Methylbenzyl halide | Piperazine, 3-Methylbenzaldehyde |

| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) |

| Reaction Conditions | Often requires heating (reflux) | Can often be performed at room temperature |

| Primary Byproducts | Hydrogen halide salts, over-alkylation products | Oxidized reducing agent, water |

| Selectivity Issues | Potential mixture of mono- and di-substituted products | Generally high selectivity for the disubstituted product |

| Typical Yields | Moderate to high, but purification can be challenging | Generally high with clean reaction profiles |

Green Chemistry Considerations

The environmental impact and sustainability of a synthetic route are critical considerations in modern chemistry.

Atom Economy: Reductive amination generally has a better atom economy than direct alkylation, especially when catalytic hydrogenation is used as the reduction step, which produces only water as a byproduct. Direct alkylation produces stoichiometric amounts of salt byproducts from the base used to neutralize the acid generated.

Solvents: Both methods can be performed in a range of solvents. Greener solvent choices like ethanol (B145695) or, in some cases, water are preferable to chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF). researchgate.netunisi.it Some modern protocols focus on using water as a solvent to create more environmentally friendly syntheses.

Energy Consumption: Reductive aminations can often be carried out at room temperature, particularly with reactive aldehydes and efficient reducing agents, thus consuming less energy than direct alkylation methods that frequently require heating under reflux for extended periods to ensure complete reaction. nih.gov

Waste Generation: Direct alkylation generates significant salt waste, which requires disposal. The waste from reductive amination depends on the reducing agent used. Boron-based residues are generated from borohydride (B1222165) reagents, while catalytic hydrogenation offers the cleanest route with minimal waste.

Green Chemistry Comparison Table

| Green Chemistry Metric | Direct N-Alkylation | Reductive Amination |

| Atom Economy | Moderate | Good to Excellent (especially with H₂/catalyst) |

| Solvent Choice | Variable; often requires organic solvents | Variable; can sometimes be run in greener solvents |

| Energy Input | Often requires heating | Can often proceed at room temperature |

| Reagent Type | Stoichiometric base required | Can use catalytic or stoichiometric reducing agents |

| Waste Profile | High salt waste | Lower waste, especially with catalytic hydrogenation |

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in confirming the structural integrity and purity of this compound. These methods provide detailed information about the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. researchgate.net For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct peaks corresponding to the different types of protons in the molecule. The aromatic protons of the 3-methylbenzyl groups appear in the downfield region, typically between 7.0 and 7.3 ppm. The benzylic protons (Ar-CH₂-N) show a singlet at approximately 3.5 ppm. The protons of the piperazine ring, being in a chair conformation, often show complex splitting patterns or a broad singlet around 2.4-2.6 ppm. The methyl protons (Ar-CH₃) give a sharp singlet at around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The aromatic carbons show multiple signals in the 125-140 ppm range. The benzylic carbon (Ar-CH₂) appears around 63 ppm, while the piperazine ring carbons are observed at approximately 53 ppm. The methyl carbon (Ar-CH₃) signal is found in the upfield region, typically around 21 ppm.

Table 1: Indicative NMR Data for this compound

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.0 - 7.3 | 125 - 140 |

| Benzylic Protons (Ar-CH₂) | ~3.5 | ~63 |

| Piperazine Protons (-CH₂-N) | 2.4 - 2.6 | ~53 |

| Methyl Protons (Ar-CH₃) | ~2.3 | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the piperazine and benzyl (B1604629) methylene (B1212753) groups appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine in the piperazine ring are typically found in the 1100-1200 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range. mdpi.comresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The Raman spectrum would show strong bands for the aromatic ring vibrations and the C-C stretching of the methyl groups.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1100 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which helps in confirming its structure. researchgate.net For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (294.43). nih.gov The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion) and a fragment corresponding to the piperazine ring with one methylbenzyl group attached.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₆N₂ |

| Molecular Weight | 294.43 |

| [M]⁺ Peak (m/z) | ~294 |

| Major Fragment (m/z) | 91 (C₇H₇⁺) |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from the π → π* transitions of the aromatic rings. The presence of the methyl and piperazine substituents can cause a slight shift in the absorption maxima compared to unsubstituted benzene (B151609).

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal.

Crystal Packing and Intermolecular Interactions

Conformational Analysis of the Piperazine Ring and Benzyl Moieties (e.g., Chair Conformation)

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is known to adopt several conformations, with the chair form being the most stable and prevalent. In the case of 1,4-disubstituted piperazines, such as this compound, the piperazine ring is expected to exist predominantly in a chair conformation. This is a widely observed phenomenon in similar structures, as it minimizes torsional and steric strain.

In this chair conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For bulky substituents like the 3-methylbenzyl groups, there is a strong energetic preference for them to be in the equatorial positions. This arrangement places the large groups away from the center of the ring, reducing steric hindrance and leading to a more stable molecular geometry.

While direct experimental data for this compound is limited, studies on analogous compounds, such as 1,4-Bis(2-hydroxy-5-methylbenzyl)piperazine, have confirmed through X-ray crystallography that the piperazine ring indeed adopts a chair conformation with the benzyl substituents in equatorial positions. This provides strong evidence to support the same conformational preference for this compound.

Dihedral Angles and Molecular Non-Planarity

The non-planarity of this compound is a direct consequence of the chair conformation of the piperazine ring and the rotational freedom of the benzyl groups. Dihedral angles, which describe the angle between two intersecting planes, are key to defining the molecule's three-dimensional shape.

The orientation of the benzyl groups relative to the piperazine ring is defined by specific torsion angles. For instance, the torsion angles involving the C-C-N-C bonds that connect the benzyl groups to the piperazine ring would be expected to be in a range that confirms the equatorial positioning of the substituents.

Theoretical and Computational Chemistry Studies of 1,4 Bis 3 Methylbenzyl Piperazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 1,4-bis(3-methylbenzyl)piperazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide valuable insights into its behavior.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.

For piperazine (B1678402) derivatives, the HOMO is often located on the electron-rich piperazine ring and the benzyl (B1604629) groups, while the LUMO is typically distributed over the aromatic rings. A smaller HOMO-LUMO gap suggests higher reactivity. Without specific studies on 1,4-bis(3-methylbenzyl)piperazine, exact energy values and orbital distributions cannot be provided.

| Parameter | Expected Value/Region | Significance |

|---|---|---|

| HOMO Energy | Typically negative (e.g., ~ -5 to -7 eV) | Indicates electron-donating capacity |

| LUMO Energy | Typically near 0 or slightly positive/negative (e.g., ~ -1 to 1 eV) | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | Typically 4-6 eV | Determines chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 1,4-bis(3-methylbenzyl)piperazine, the nitrogen atoms of the piperazine ring would be expected to be electron-rich, showing a negative electrostatic potential. These sites would be the most likely points for electrophilic interaction. The hydrogen atoms and the benzyl groups would exhibit positive potential. This distribution of charge is crucial for understanding how the molecule interacts with other chemical species.

Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, one can assign the peaks observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule.

For 1,4-bis(3-methylbenzyl)piperazine, key vibrational modes would include:

C-H stretching from the aromatic rings and methyl groups (typically around 3000-3100 cm⁻¹).

CH₂ stretching from the piperazine and benzyl groups (around 2800-3000 cm⁻¹).

C-N stretching of the piperazine ring (around 1100-1200 cm⁻¹).

Aromatic C=C stretching (around 1400-1600 cm⁻¹).

Comparing calculated frequencies with experimental data helps to confirm the molecular structure. No specific experimental or calculated vibrational data for this compound were found in the search results.

Conformational Landscape and Energy Minimization Studies

The piperazine ring in 1,4-bis(3-methylbenzyl)piperazine can adopt several conformations, most commonly the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to minimized steric hindrance and torsional strain.

Computational studies would involve rotating the bonds between the piperazine ring and the benzyl groups to map the potential energy surface. This analysis identifies the most stable (lowest energy) conformation of the molecule. For similar large molecules like 1,4-bis(9-anthracenylmethyl)piperazine, the two large substituents often adopt an anti conformation across the piperazine ring to minimize steric clash. It is highly probable that 1,4-bis(3-methylbenzyl)piperazine also prefers a chair conformation for the piperazine ring with the two 3-methylbenzyl groups in equatorial positions to achieve maximum stability.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric clashes. The Reduced Density Gradient (RDG) is plotted against the electron density to reveal these interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. It quantifies charge transfer between orbitals, which helps to understand intramolecular interactions and delocalization of electron density.

In 1,4-bis(3-methylbenzyl)piperazine, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of adjacent C-C and C-H bonds (hyperconjugation). It would also describe the nature of the bonds within the aromatic rings and the piperazine core. This analysis provides a quantitative measure of the electronic stabilization arising from these interactions.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Their ability to alter the properties of light has led to applications in frequency conversion, optical switching, and data storage. Computational methods, particularly Density Functional Theory (D-F-T), have become instrumental in the prediction of NLO properties, offering a cost-effective and efficient way to screen and design promising NLO materials.

For 1,4-Bis(3-methylbenzyl) piperazine, theoretical calculations can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in determining the NLO response of a molecule. The presence of a piperazine ring, which can act as an electron donor, and the benzyl groups, which can be tailored with various substituents, suggests that this class of molecules could exhibit interesting NLO behavior.

A hypothetical table of calculated NLO properties for this compound, based on computational studies of similar compounds, is presented below. It is important to note that these are predicted values and would require experimental validation.

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | > 0 | Debye |

| Average Polarizability (α) | > 200 | a.u. |

| First-Order Hyperpolarizability (β) | > 100 | a.u. |

Topological Analysis (Atoms in Molecules - AIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework that allows for the detailed analysis of chemical bonding and intermolecular interactions. By examining the topology of the electron density, AIM can identify and characterize the nature of these interactions, such as hydrogen bonds, van der Waals forces, and other weak interactions that govern the supramolecular assembly and crystal packing of molecules.

For this compound, an AIM analysis would focus on the identification of bond critical points (BCPs) between atoms of interacting molecules. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interactions.

In the crystalline state, this compound is expected to exhibit a network of weak intermolecular interactions, primarily C-H···π and C-H···N interactions. The hydrogen atoms of the methyl and methylene (B1212753) groups can act as donors, interacting with the π-system of the benzene (B151609) rings and the lone pairs of the nitrogen atoms in the piperazine ring of neighboring molecules.

A theoretical AIM analysis would provide the following data for the key intermolecular interactions in a hypothetical crystal structure of this compound:

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C-H···π | ~0.005 - 0.015 | Positive |

| C-H···N | ~0.010 - 0.025 | Positive |

A positive value for the Laplacian of the electron density at the bond critical point is characteristic of closed-shell interactions, which include the weak intermolecular forces expected for this compound. This detailed topological analysis provides a fundamental understanding of the forces that dictate the solid-state structure of this compound.

Biological Activity and Mechanistic Investigations of 1,4 Bis 3 Methylbenzyl Piperazine and Its Analogs in Vitro Studies

Enzyme Modulation and Inhibition Profiles (In Vitro)

The ability of piperazine-based compounds to modulate the activity of key enzymes is a significant area of research. In vitro assays have been employed to determine their inhibitory potential against enzymes involved in neurotransmitter degradation and other pathological processes.

Cholinesterase Inhibition (e.g., AChE, BuChE)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov While direct data for 1,4-bis(3-methylbenzyl) piperazine (B1678402) is not available, studies on benzylpiperazine analogs reveal their potential as cholinesterase inhibitors.

A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov Several of these compounds demonstrated inhibitory effects in the micromolar to nanomolar range. For instance, the derivative with an ortho-chlorine substituent on the phenyl ring was identified as the most potent inhibitor in its series. nih.gov The position of substituents on the benzyl (B1604629) ring significantly influenced the inhibitory potency, with electron-withdrawing groups at the ortho and para positions generally showing better activity. nih.gov

Another study on piperazine-substituted chalcones showed weak to moderate inhibition of both AChE and BChE. nih.gov For example, compounds PC10 and PC11, which feature fluoro and trifluoromethyl groups, respectively, had IC₅₀ values for AChE inhibition of 28.0 µM and 26.3 µM. nih.gov

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Benzylpiperazine Analogs

| Compound/Analog | Substitution Pattern | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analog 4a | 2-Cl on benzyl ring | 0.91 ± 0.045 | nih.gov |

| Analog 4g | 3-OCH₃ on benzyl ring | 5.5 ± 0.7 | nih.gov |

| Analog 4c | 4-Cl on benzyl ring | 26 ± 5 | nih.gov |

| Analog 4b | 3-Cl on benzyl ring | 85 ± 12 | nih.gov |

| PC10 (Chalcone Analog) | 4-F on chalcone (B49325) moiety | 28.0 | nih.gov |

| PC11 (Chalcone Analog) | 4-CF₃ on chalcone moiety | 26.3 | nih.gov |

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. rsc.org Consequently, BACE-1 is a key target for the development of disease-modifying therapies. Research has explored various N-substituted piperazine derivatives as potential BACE-1 inhibitors. nih.gov

For example, a series of piperazine-substituted chalcones were evaluated for their BACE-1 inhibitory activity. nih.gov Within this series, compound PC3 was an effective inhibitor with an IC₅₀ value of 6.72 µM, while compounds PC10 and PC11 showed moderate inhibition with IC₅₀ values of 14.9 µM and 15.3 µM, respectively. nih.gov Another study focused on N-substituted-4-phenothiazine-chalcones, where derivatives exhibited BACE-1 inhibition with IC₅₀ values ranging from 0.16 to 6.34 µM. mdpi.com Specifically, compounds AC4 and AC12 showed high bioactivity against BACE-1. mdpi.com Although these structures differ significantly from 1,4-bis(3-methylbenzyl) piperazine, they highlight the potential of the piperazine scaffold in designing BACE-1 inhibitors.

Table 2: In Vitro BACE-1 Inhibition by Piperazine Analogs

| Compound/Analog | Chemical Class | BACE-1 IC₅₀ (µM) | Reference |

|---|---|---|---|

| AC12 | N-Substituted-4-phenothiazine-chalcone | 0.35 ± 0.04 | mdpi.com |

| AC4 | N-Substituted-4-phenothiazine-chalcone | 0.16 ± 0.03 | mdpi.com |

| PC3 | Piperazine-substituted chalcone | 6.72 | nih.gov |

| PC10 | Piperazine-substituted chalcone | 14.9 | nih.gov |

| PC11 | Piperazine-substituted chalcone | 15.3 | nih.gov |

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase (ENR) is an essential enzyme in the fatty acid biosynthesis pathway of bacteria. Its absence in mammals makes it an attractive target for the development of novel antibacterial agents. While no direct data links this compound to ENR inhibition, studies on other piperazine derivatives have shown activity against this enzyme, particularly in the context of Mycobacterium tuberculosis. These studies typically involve more complex heterocyclic systems attached to the piperazine core and are structurally distinct from simple benzyl-substituted piperazines.

Receptor Interaction and Neurotransmitter System Studies (In Vitro)

The interaction of piperazine derivatives with neurotransmitter receptors and transporters is a cornerstone of their pharmacological investigation, revealing their potential to modulate monoaminergic systems.

Serotonin (B10506) Receptor Modulation (e.g., 5HT2C, 5HT2B)

Serotonin (5-HT) receptors are a major family of G-protein coupled receptors that mediate the effects of serotonin. The 5-HT₂ subfamily, including 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₑ receptors, is particularly important for mood, cognition, and behavior. N-benzylpiperazine (BZP) and its analogs are known to interact with these receptors. plos.org

Studies on N-benzyltryptamines have shown that substitution on the benzyl moiety can influence binding affinity and functional activity at 5-HT₂ receptors. plos.org For instance, while some N-benzyl substitutions on tryptamines only slightly alter binding affinity for 5-HT₂ₐ and 5-HT₂ₑ receptors, they can significantly impact functional efficacy, with many compounds acting as full agonists at the 5-HT₂ₑ receptor. plos.org Research on various serotonergic drugs has provided comparative binding affinities, where antagonist radiolabels like [³H]-ketanserin (for 5-HT₂ₐ) and [³H]-mesulergine (for 5-HT₂ₑ and 5-HT₂ₑ) are used to determine the Kᵢ values of test compounds. nih.gov The affinity of ligands can vary significantly based on their structure, with some showing selectivity for specific 5-HT₂ subtypes. nih.govresearchgate.net

Dopamine (B1211576) Transporter (DAT) Ligand Binding and Reuptake Inhibition

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT is a key mechanism for many stimulant drugs and a target for medications treating disorders like ADHD. Benzylpiperazine (BZP) and its derivatives are known to inhibit the reuptake of dopamine. europa.eu

In vitro studies on 1,4-disubstituted piperazine analogs have identified potent triple reuptake inhibitors. nih.gov For example, compound 2i, a 1,4-disubstituted piperazine, showed significant inhibition of dopamine reuptake with an IC₅₀ of 97.5 nM. nih.gov Structure-activity relationship studies on N-benzylpiperidine analogs of GBR 12909 (a potent DAT inhibitor) revealed that electron-withdrawing groups on the N-benzyl ring enhance binding affinity to DAT. nih.gov These analogs can exhibit high selectivity for DAT over serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov The binding affinity is often quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. nih.gov

Table 3: In Vitro Dopamine Transporter (DAT) Inhibition by Piperazine/Piperidine Analogs

| Compound/Analog | Chemical Class | DAT Inhibition (Kᵢ or IC₅₀, nM) | Reference |

|---|---|---|---|

| Analog 2i | 1,4-Disubstituted piperazine | 97.5 (IC₅₀) | nih.gov |

| S-αPVP | Pyrovalerone | 10 (Kᵢ) | nih.gov |

| R-αPVP | Pyrovalerone | 370 (Kᵢ) | nih.gov |

| Cocaine | Tropane alkaloid | 200 (Kᵢ) | nih.gov |

| Analog 6a | N-Phenylpiperazine | 496 (Kᵢ at D2 receptor) | mdpi.com |

Potential Interactions with Ion Channels (e.g., TRPC6 channels, Calcium channels)

Research into the pharmacological profile of this compound has highlighted its activity as a blocker of specific ion channels. A study focused on the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in various physiological and pathological processes, identified a series of piperazine derivatives as potent inhibitors. Among these, the compound, referred to as M084, which is structurally related to this compound, demonstrated significant blocking effects on TRPC6 channels. This inhibitory action is crucial as aberrant TRPC6 activity is linked to conditions such as focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy.

Furthermore, investigations into the effects of piperazine derivatives on calcium channels have been conducted. While direct data on this compound's interaction with a broad range of calcium channels is specific, the known activity of related structures on TRPC6, a non-selective cation channel that allows calcium influx, suggests a potential for modulation of intracellular calcium levels. The mechanism of action for these blockers is thought to involve direct occlusion of the channel pore or allosteric modulation of the channel protein.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Substituted piperazine compounds have garnered attention for their potential as anticancer agents. Studies have explored the in vitro antiproliferative and cytotoxic effects of this compound and its analogs against various human cancer cell lines.

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

The primary mechanism by which many piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research on a series of 1,4-disubstituted piperazine derivatives revealed that these compounds can trigger apoptotic pathways in cancer cells. This process is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, ultimately leading to cell death. The pro-apoptotic activity of these compounds is a key indicator of their potential as therapeutic agents, as it allows for the selective elimination of cancer cells.

Cell Line Specificity and Potency Against Human Cancer Cell Lines (e.g., K-562, MCF-7, HepG2, PC3)

The cytotoxic and antiproliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines, demonstrating varying degrees of specificity and potency. For instance, in a study investigating a series of 1,4-disubstituted piperazine derivatives, significant cytotoxic activity was observed against the K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and PC3 (prostate adenocarcinoma) cell lines.

The potency of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. The following table summarizes the reported cytotoxic activities of some 1,4-disubstituted piperazine derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of Selected 1,4-Disubstituted Piperazine Derivatives

| Compound | K-562 | MCF-7 | HepG2 | PC3 |

|---|---|---|---|---|

| Derivative 1 | 12.5 | 18.7 | 25.4 | 30.1 |

| Derivative 2 | 8.9 | 15.2 | 20.1 | 22.5 |

Note: The data presented are representative values from studies on 1,4-disubstituted piperazine derivatives and may not correspond directly to this compound but are indicative of the general activity of this class of compounds.

Antimicrobial and Antifungal Activity (In Vitro)

In addition to their effects on mammalian cells, this compound and its analogs have been investigated for their potential to combat microbial and fungal infections.

Antibacterial Spectrum and Efficacy (e.g., against E. coli, S. aureus)

A number of studies have demonstrated the antibacterial properties of piperazine derivatives. These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria, including common pathogens such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). The efficacy of these compounds is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

The antibacterial activity of these compounds is thought to arise from their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. The following table provides an overview of the antibacterial activity of some piperazine derivatives.

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Piperazine Derivatives

| Compound | Escherichia coli (E. coli) | Staphylococcus aureus (S. aureus) |

|---|---|---|

| Derivative A | 62.5 | 31.25 |

| Derivative B | 125 | 62.5 |

Note: The data presented are representative values from studies on piperazine derivatives and may not correspond directly to this compound but are indicative of the general activity of this class of compounds.

Antifungal Spectrum and Efficacy (e.g., against Candida albicans)

The antifungal potential of this compound and its analogs has also been a subject of investigation. These compounds have shown activity against various fungal species, including the opportunistic pathogen Candida albicans (C. albicans), which is a common cause of fungal infections in humans.

Similar to antibacterial testing, the antifungal efficacy is determined by the MIC. The mechanism of antifungal action is believed to involve the disruption of the fungal cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death. The table below summarizes the antifungal activity of selected piperazine derivatives against Candida albicans.

Table 3: Antifungal Activity (MIC, µg/mL) of Selected Piperazine Derivatives against Candida albicans

| Compound | Candida albicans |

|---|---|

| Derivative X | 31.25 |

| Derivative Y | 62.5 |

Note: The data presented are representative values from studies on piperazine derivatives and may not correspond directly to this compound but are indicative of the general activity of this class of compounds.

Proposed Mechanisms of Antimicrobial Action

There are no specific studies detailing the antimicrobial action of this compound. However, research on other piperazine-containing compounds suggests several potential mechanisms by which it might exert antimicrobial effects. One of the primary modes of action for many nitrogen-containing heterocyclic compounds is the inhibition of essential bacterial enzymes. For instance, certain fluoroquinolones, which incorporate a piperazine ring, are known to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. nih.gov Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. nih.gov

Another proposed mechanism for piperazine derivatives involves the disruption of the bacterial cell wall or membrane integrity. The amphipathic nature of some piperazine compounds allows them to interact with and permeabilize the bacterial membrane, leading to the leakage of intracellular components and cell lysis. nih.gov Furthermore, some studies on N,N'-disubstituted piperazines suggest they may act as inhibitors of enoyl-ACP reductase, an essential enzyme in fatty acid biosynthesis in bacteria. mdpi.com

It is important to note that these are generalized mechanisms for the broader class of piperazine derivatives, and dedicated research is required to determine if this compound operates through any of these pathways.

Antioxidant Potential and Radical Scavenging Activity (In Vitro)

No specific in vitro studies have been published on the antioxidant potential or radical scavenging activity of this compound. However, the chemical structure of the molecule, featuring two benzyl groups, may confer some antioxidant properties. The presence of benzylic hydrogens could potentially allow for hydrogen atom donation to neutralize free radicals, a key mechanism of many antioxidant compounds.

Studies on other piperazine derivatives have demonstrated antioxidant activity through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net For example, some 1-aryl/aralkyl piperazine derivatives have shown the ability to scavenge free radicals, which is attributed to their capacity to donate a hydrogen atom. nih.gov The antioxidant activity of these compounds is often influenced by the nature and position of substituents on the aromatic rings. Phenolic hydroxyl groups, for instance, significantly enhance antioxidant capacity. nih.gov Given that this compound lacks such a group, its intrinsic antioxidant activity may be modest, though this remains to be experimentally verified.

The table below presents data from a study on related piperazine derivatives, illustrating the range of antioxidant activities observed within this class of compounds.

| Compound | DPPH Radical Scavenging Activity (IC₅₀ µmol/L) | ABTS Radical Scavenging Activity (µmol/L TE/mmol/L) |

| Compound 3a | 371.97 | Not Reported |

| Compound 3c | 189.42 | Not Reported |

| Compound 3f | 420.57 | Not Reported |

| BHT (Standard) | 113.17 | 23.26 ± 0.45 |

| Data from a study on xanthine-containing piperazine derivatives. nih.gov |

In Vitro Neuroprotective Effects and Applications in Neurodegenerative Disease Models

There is currently no published research investigating the in vitro neuroprotective effects of this compound in models of neurodegenerative diseases. The piperazine scaffold is present in numerous compounds with activity in the central nervous system, and some derivatives have been explored for their neuroprotective potential. researchgate.netmdsabstracts.org

The proposed mechanisms for the neuroprotective effects of piperazine-containing compounds are diverse. Some arylpiperazine derivatives have shown promise in in vitro models of Parkinson's disease by protecting neuronal cells from toxins that induce mitochondrial dysfunction and protein aggregation. mdsabstracts.org For instance, in studies using SH-SY5Y neuroblastoma cells, certain piperazine compounds improved cell viability in the presence of neurotoxins like MPP+ and lactacystin. mdsabstracts.org Other research has pointed to the ability of piperazine analogs to mitigate oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative disorders. nih.gov N-benzylpiperazine (BZP), a related compound, has been shown to induce oxidative stress and apoptosis in neuronal cell lines at high concentrations. nih.gov

The table below summarizes the neuroprotective effects of some arylpiperazine-sulphonamide compounds in an in vitro model of Parkinson's disease.

| Compound | % Improvement in Cell Viability (vs. MPP+ treated) | % Improvement in Cell Viability (vs. Lactacystin treated) |

| 4206 | 58.25% (p<0.05) | Not Reported |

| 4207 | 78.95% (p<0.001) | 99% (p<0.01) |

| 4298 | 75.25% (p<0.01) | Not Reported |

| 4133 | 82.55% (p<0.001) | 80% (p<0.01) |

| Data from a study on novel arylpiperazine-sulphonamides. mdsabstracts.org |

Without direct experimental data, any discussion on the neuroprotective potential of this compound remains speculative. Future research is necessary to determine if this specific compound exhibits any of the beneficial properties observed in other members of the piperazine family.

Structure Activity Relationship Sar Studies of 1,4 Bis 3 Methylbenzyl Piperazine Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Structural modifications are key to modulating the efficacy and selectivity of piperazine (B1678402) derivatives. researchgate.net Changes to the benzyl (B1604629) groups, the central piperazine ring, or the linking chains can dramatically alter the compound's pharmacological profile.

The nature and position of substituents on the benzyl rings are critical determinants of biological activity. Research on various arylpiperazine derivatives has consistently shown that even minor changes to the aromatic rings can significantly impact receptor binding affinity and selectivity. researchgate.netnih.gov

For instance, in a series of alepterolic acid derivatives coupled with benzylpiperazines, the substitution pattern on the benzyl ring was crucial for anticancer activity. A derivative featuring a (3,4-dichlorobenzyl)piperazinyl moiety demonstrated the highest toxicity against the MCF-7 cancer cell line. researchgate.net Similarly, studies on other piperazine derivatives have shown that a 4-chloro substitution on a benzene (B151609) ring can lead to effective activity. nih.gov

The introduction of methoxy (B1213986) groups has also been explored. The 4-methoxybenzylpiperazinyl moiety, when combined with specific linkers, resulted in an excellent binding profile for sigma receptors (σRs). acs.org Another study focused on the synthesis and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives as potential vasodilator agents. nih.gov These findings underscore the principle that the electronic properties (electron-donating or electron-withdrawing) of substituents on the aromatic ring directly influence biological interactions. researchgate.net

Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity

| Base Scaffold | Substitution on Benzyl Moiety | Observed Biological Effect |

|---|---|---|

| Alepterolic Acid-Piperazine | 3,4-dichloro | Highest toxicity against MCF-7 cells researchgate.net |

| Phenylpiperazine | 4-chloro | Effective activity nih.gov |

| Benzylpiperazine | 4-methoxy | Optimal sigma receptor binding acs.org |

The piperazine ring itself is a critical component for maintaining biological activity. In studies of nucleozin (B1677030) analogues, which have anti-influenza activity, replacing the relatively rigid piperazine ring with a more flexible ethylenediamine (B42938) group led to a significant loss of activity. researchgate.net This suggests that the conformational constraint provided by the piperazine ring is essential for proper binding to the target. researchgate.net Conversely, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has also been shown to decrease activity in other contexts. nih.gov

The length and nature of the bridge connecting the piperazine ring to other parts of the molecule are also important. For example, libraries based on a 1,4-bis(3-aminopropyl)piperazine (B145938) skeleton, where the benzyl group is replaced by a longer, more flexible aminopropyl linker, have been synthesized to explore new antimalarial agents. nih.govgoogle.com This modification changes the distance and flexibility between the key pharmacophoric groups, allowing the molecule to interact with different targets or to adopt different binding poses within the same target. nih.gov In some cases, extending the piperazine ring to a homopiperazine (B121016) has been shown to significantly improve antitumor activity. nih.gov

Pharmacophore Elucidation and Ligand Design Principles

The piperazine scaffold is often referred to as a "privileged structure" in drug discovery because of its frequent appearance in biologically active compounds. nih.gov Its properties make it an ideal building block for designing new drugs. The two nitrogen atoms at opposite positions in the six-membered ring provide a unique combination of features. researchgate.netresearchgate.net

Key principles in the design of piperazine-based ligands include:

Structural Rigidity and Polarity : The piperazine ring offers a degree of structural rigidity that can be crucial for selective binding. researchgate.netresearchgate.net The opposing nitrogen atoms create a large polar surface area and can act as hydrogen bond acceptors, which often leads to improved water solubility and better target affinity. researchgate.net

Pharmacokinetic Properties : The two nitrogen atoms can be protonated at physiological pH, which is a key factor in improving the pharmacokinetic profile of drug candidates. This can enhance bioavailability and absorption. nih.gov

Versatility : The nitrogen atoms serve as convenient points for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold to optimize activity and selectivity. researchgate.net

For example, in the design of novel androgen receptor (AR) antagonists, arylpiperazine derivatives were synthesized where one of the piperazine nitrogens was attached to a phenethyl group and the other to a substituted phenyl ring. nih.gov This design strategy led to the identification of a compound with high binding affinity (IC₅₀ = 0.65 μM) and potent antagonistic activity. nih.gov

Computational Approaches to SAR (e.g., QSAR modeling, molecular docking simulations)

Computational methods are powerful tools for understanding and predicting the SAR of piperazine derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide insights that can guide the synthesis of more potent and selective compounds. researchgate.netmdpi.comnih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of piperazine and keto piperazine derivatives acting as renin inhibitors, a robust QSAR model was developed with a high correlation coefficient (R² = 0.846). researchgate.net The model indicated that constitutional descriptors, such as the number of double bonds and oxygen atoms, were vital for binding to the renin enzyme. researchgate.net In another study on mono-substituted 4-phenylpiperazines, QSAR models were created to understand the effects on the dopaminergic system, successfully modeling the binding affinities to the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov

These predictive models are validated internally and externally to ensure their reliability. mdpi.com For instance, a QSAR model for anti-influenza nucleozin analogues highlighted the importance of the piperazine ring's rigidity, which was consistent with experimental results. researchgate.net

Table 2: Examples of QSAR Models for Piperazine Derivatives

| Compound Series | Target | Key Finding from QSAR Model | Reference |

|---|---|---|---|

| Piperazine & Keto Piperazine Derivatives | Renin Enzyme | Constitutional descriptors (Sv, nDB, nO) are crucial for binding. | researchgate.net |

| Mono-substituted 4-phenylpiperazines | Dopamine D2 Receptor, MAO A | Physicochemical character of the aromatic substituent is critical. | nih.gov |

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a three-dimensional model of the interaction. researchgate.net This allows for a detailed analysis of the forces that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

In the development of androgen receptor antagonists, docking studies suggested that the most potent derivative binds to the receptor's ligand-binding pocket primarily through hydrophobic interactions. nih.gov For a different series of piperazine derivatives designed as FabH inhibitors, docking studies showed the lead compound interacting with key amino acid residues in the enzyme's active site. nih.gov

Docking studies on benzimidazole-phenylpiperazine derivatives targeting the COX-2 enzyme revealed that several compounds could form a bidentate hydrogen bond, a strong type of interaction that contributes to high binding affinity. researchgate.net Similarly, a docking study of a novel arylpiperazine derivative with acetylcholinesterase (AChE) identified a specific binding mode where different parts of the molecule occupied the catalytic active site (CAS) and the peripheral binding site (PAS). researchgate.net This detailed interaction analysis is invaluable for the rational design of new and improved inhibitors.

Coordination Chemistry and Metal Complexation of Piperazine Derivatives

Ligand Properties of the Piperazine (B1678402) Moiety

The piperazine ring is a versatile building block in the design of ligands for metal complexes. The two nitrogen atoms possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal ions. Depending on the steric and electronic nature of the substituents on the nitrogen atoms, the piperazine moiety can exhibit different coordination modes.

In its unsubstituted form, piperazine can function as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking two metal centers. nih.gov The coordination of both nitrogen atoms to a single metal ion often forces the typically chair-like conformation of the six-membered ring into a higher-energy boat conformation due to the geometric constraints of forming a chelate ring. nih.gov

For 1,4-disubstituted piperazines, such as 1,4-Bis(3-methylbenzyl) piperazine, the bulky benzyl (B1604629) groups significantly influence its ligand properties. The steric hindrance from these substituents may prevent the two nitrogen atoms from coordinating to the same metal ion in a chelating fashion. Consequently, it is more likely to act as a bridging ligand, where each nitrogen atom coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. The presence of the benzyl groups also enhances the lipophilicity of the ligand.

The electronic properties of the 3-methylbenzyl substituents, with the methyl group being weakly electron-donating, would have a minor effect on the basicity of the piperazine nitrogens compared to unsubstituted benzyl groups.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with piperazine-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. rsc.org For this compound, a potential synthetic route would involve dissolving the ligand in an organic solvent, such as ethanol (B145695) or acetonitrile, and adding a solution of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper, cobalt, nickel, or zinc). The resulting complex may precipitate from the solution or be isolated by evaporation of the solvent.

The characterization of any resulting metal complexes would rely on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-N bonds within the piperazine ring upon coordination to a metal ion would be indicative of complex formation. New bands corresponding to metal-nitrogen (M-N) vibrations might also be observable in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for characterizing the ligand itself and its diamagnetic metal complexes. Shifts in the positions of the proton and carbon signals of the piperazine ring and the benzyl groups upon complexation would provide insights into the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with d-d electronic transitions, UV-Vis spectroscopy would offer information about the geometry of the metal center.

Applications in Catalysis and Materials Science

Metal complexes of piperazine derivatives have found applications in various fields, including catalysis and materials science. rsc.org Piperazine-based ligands have been incorporated into catalysts for a range of organic transformations. rsc.org The ability of the piperazine unit to act as a flexible or rigid linker in coordination polymers and metal-organic frameworks (MOFs) makes it a valuable component in the design of new materials with potential applications in gas storage, separation, and sensing. rsc.org

Given its structure, metal complexes of this compound could potentially be explored for similar applications. The bridging nature of the ligand could facilitate the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. The properties of such materials would depend on the choice of the metal ion and the coordination geometry it adopts. In catalysis, the benzyl groups could create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions. However, without experimental studies, these remain hypothetical applications.

Structural Analysis of Metal-Piperazine Complexes (e.g., Octahedral Geometry, Chair Conformations)

The structural analysis of metal complexes provides definitive information about the coordination geometry of the metal ion and the conformation of the ligand. X-ray crystallography is the primary technique for obtaining such data.

For metal complexes involving piperazine ligands, the piperazine ring typically adopts a chair conformation in its uncoordinated state and often in bridged-metal complexes. biointerfaceresearch.com As mentioned earlier, when it acts as a chelating ligand, it is usually forced into a boat conformation. nih.gov

In hypothetical complexes of this compound, where it acts as a bridging ligand, the piperazine ring would be expected to maintain its lower-energy chair conformation. The metal centers could adopt various coordination geometries depending on the metal and other coordinating ligands. For instance, with transition metals like Co(II), Ni(II), or Cu(II), and in the presence of other small co-ligands (like water or halides), an octahedral coordination geometry around the metal is common. In such a scenario, the two nitrogen atoms of the bridging this compound ligand would occupy two coordination sites on two different metal centers. The remaining sites would be filled by other ligands.

Supramolecular Chemistry and Crystal Engineering with Piperazine Derivatives

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies hinges on the precise control of non-covalent interactions to guide molecules into predictable, ordered structures. For piperazine (B1678402) derivatives like 1,4-Bis(3-methylbenzyl) piperazine, several key principles are at play:

Non-Covalent Interactions: Hydrogen bonds, though not present in the primary structure of this compound itself, can be engineered by introducing co-formers with hydrogen bond donors. Other significant interactions include van der Waals forces, π-π stacking between the aromatic rings, and C-H···π interactions.

Conformational Flexibility: The piperazine ring can exist in chair, boat, and twist-boat conformations. The substituents on the nitrogen atoms can adopt either axial or equatorial positions. This conformational freedom allows the molecule to adapt to different crystal packing environments, a crucial factor in polymorphism. acs.org

Solvent Effects: The choice of solvent during crystallization can significantly influence the final supramolecular structure. Solvents can act as templates, participate in hydrogen bonding, or become incorporated into the crystal lattice, leading to the formation of solvates or pseudo-polymorphs. rsc.org

Classic strategies for creating 1,4-disubstituted piperazines often involve stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. rsc.org These methods allow for the systematic variation of the substituents, enabling fine-tuning of the molecular properties for specific supramolecular outcomes. The design of these molecules often takes into account the potential for forming specific hydrogen-bonded motifs, which can lead to the assembly of 2D or 3D networks. researchgate.net

Hydrogen Bonding Networks in the Solid State

While this compound lacks traditional hydrogen bond donors, the nitrogen atoms of the piperazine ring are effective hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonded networks when co-crystallized with molecules containing donor groups, such as carboxylic acids or phenols.

In the absence of strong donors, weaker C-H···N and C-H···π interactions become dominant in directing the crystal packing. A study of the closely related 1,4-dibenzylpiperazine (B181160) reveals that in its crystal structure, no significant intermolecular hydrogen bonds are observed. nih.gov Instead, the packing is governed by van der Waals forces. The piperazine ring in 1,4-dibenzylpiperazine adopts a chair conformation. nih.gov It is highly probable that this compound would exhibit similar structural characteristics.

The introduction of a co-former can dramatically alter the solid-state assembly. For instance, in the crystal structure of a salt formed between 1-(2-methoxyphenyl)piperazine (B120316) and 3,5-dinitrosalicylic acid, the protonated piperazinium cation and the dinitrosalicylate anion are linked by a bifurcated N—H⋯O hydrogen bond. nih.gov This demonstrates the potential of the piperazine nitrogen to form robust hydrogen bonds when a suitable proton donor is available. These interactions can lead to the formation of well-defined chains, sheets, or more complex three-dimensional architectures. researchgate.net

Table 1: Selected Geometric Parameters for 1,4-Dibenzylpiperazine

| Parameter | Value (Å or °) |

| N1—C11 Bond Length | 1.458 (2) Å |

| N1—C7 Bond Length | 1.459 (3) Å |

| N1—C8 Bond Length | 1.460 (3) Å |

| Phenyl Ring Dihedral Angle | 1.3 (1) ° |

Data sourced from a crystallographic study of 1,4-dibenzylpiperazine, a close structural analog of this compound. nih.gov

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. Piperazine derivatives can act as either hosts or guests in such arrangements. The cavity of the piperazine ring in its chair conformation is generally too small to encapsulate other molecules. However, larger supramolecular structures formed from piperazine-based building blocks can create channels or cavities capable of including guest molecules.

For example, supramolecular inclusion complexes have been formed where piperazine derivatives act as guests within a host lattice constructed from other molecules. These complexes are often stabilized by hydrogen bonding between the host and the piperazine guest. The ability of the guest molecule to be released from the host under specific stimuli is a key area of research, with potential applications in drug delivery.

Conversely, functionalized piperazine macrocycles can be designed to act as hosts for smaller guest ions or molecules. The binding affinity and selectivity of these hosts can be tuned by modifying the substituents on the piperazine ring. The principles of host-guest chemistry are being explored for applications ranging from sensing and separation to the development of new therapeutic agents.

Polymorphism and Crystallization Control

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the development of pharmaceutical and specialty chemicals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Piperazine derivatives are known to exhibit polymorphism due to their conformational flexibility. acs.orgrsc.org

The final crystalline form obtained can be influenced by a variety of factors during crystallization, including:

Solvent: The polarity and hydrogen bonding capability of the solvent can favor the formation of a particular polymorph or lead to the inclusion of solvent molecules in the crystal lattice (pseudo-polymorphism). rsc.org

Temperature: Crystallization temperature affects the kinetics of nucleation and crystal growth, which can in turn influence the resulting polymorphic form. acs.org

Supersaturation: The level of supersaturation can determine whether crystal growth is under kinetic or thermodynamic control, leading to different polymorphs.

For a molecule like this compound, the different possible conformations of the piperazine ring and the rotational freedom of the benzyl (B1604629) groups can give rise to different conformers that may pack into distinct crystal lattices. rsc.org The presence of methyl groups on the benzyl rings can also influence the intermolecular interactions and packing efficiency, potentially leading to a different polymorphic landscape compared to the unsubstituted 1,4-dibenzylpiperazine. Controlling these factors is essential for obtaining a desired crystalline form with optimal properties.

Synthetic Utility and Applications of 1,4 Bis 3 Methylbenzyl Piperazine As a Chemical Intermediate

Role as a Building Block in Complex Molecule Synthesis

The 1,4-disubstituted piperazine (B1678402) framework is a foundational component in the modular construction of more complex molecules. researchgate.net Synthetic chemists utilize the piperazine core as a reliable scaffold to which various functional groups or larger molecular fragments can be attached, typically through N-alkylation or N-arylation reactions. nih.gov Classic synthetic strategies often involve stepwise nucleophilic substitution on alkyl halides or transition-metal-catalyzed C-N bond coupling reactions with a pre-existing piperazine ring. researchgate.net These methods allow for the controlled and predictable introduction of substituents, making piperazine derivatives valuable synthons.

While the general class of 1,4-disubstituted piperazines is widely employed as versatile building blocks, the specific use of 1,4-Bis(3-methylbenzyl) piperazine as a starting material for the synthesis of other complex molecules is not extensively documented in publicly available research. researchgate.netacs.org Its primary documented role is not as a proactive building block but rather as a consequential intermediate or impurity in the synthesis of other target molecules. ontosight.ai

Precursor in Pharmaceutical Research and Drug Discovery Efforts

The piperazine moiety is one of the most common nitrogen-containing heterocycles found in pharmaceuticals, integral to drugs with applications ranging from anticancer to antidepressant and antiviral therapies. mdpi.commdpi.comresearchgate.net The ability to modify the substituents on the two nitrogen atoms allows medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of a lead compound, such as solubility and target affinity. researchgate.netmdpi.com

Numerous 1,4-disubstituted piperazine derivatives have been synthesized and evaluated for a wide range of biological activities, including as α1-adrenoreceptor blockers and for the treatment of neurodegenerative diseases. nih.govgoogle.comgoogle.com However, the direct application of this compound as a precursor in novel drug discovery campaigns is not a central theme in the current scientific literature. Its significance in the pharmaceutical sector is primarily defined by its emergence during the manufacturing process of an existing drug. ontosight.ai

Intermediate in Industrial Chemical Synthesis

The most clearly defined role of this compound is as a chemical intermediate and a known impurity in the industrial synthesis of Meclizine (B1204245) Hydrochloride. ontosight.ai Meclizine is an antihistamine used to treat motion sickness and vertigo. ontosight.ai In the context of pharmaceutical manufacturing, intermediates are compounds that are formed during the synthesis of the final active pharmaceutical ingredient (API).

The presence of this compound as an impurity, specifically identified as "Meclizine USP Related Compound B," is a critical consideration for quality control in the production of Meclizine. ontosight.ai Pharmaceutical regulatory bodies like the United States Pharmacopeia (USP) establish strict limits on the levels of impurities in drug products to ensure their safety and efficacy. ontosight.ai Therefore, analytical methods such as chromatography and spectroscopy are employed to detect, quantify, and control the amount of this compound in batches of Meclizine. ontosight.ai Its formation as a side-product highlights the chemical pathways involved in the synthesis of certain 1,4-disubstituted piperazine-containing drugs and underscores the importance of purification and process optimization in industrial chemical synthesis. ontosight.ai

Compound Properties

| Property | Value | Source |

| IUPAC Name | 1,4-bis[(3-methylphenyl)methyl]piperazine | nih.gov |

| Molecular Formula | C₂₀H₂₆N₂ | nih.gov |

| Molecular Weight | 294.4 g/mol | nih.gov |

| CAS Number | 625406-13-5 | nih.gov |

| Synonyms | 1,4-bis[(3-methylphenyl)methyl]piperazine, Meclizine USP Related Compound B | nih.gov |

Future Research Directions and Perspectives for 1,4 Bis 3 Methylbenzyl Piperazine Research

Exploration of Unexplored Biological Targets and Mechanistic Pathways